Yttrium-Hexafluoroacetylacetonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

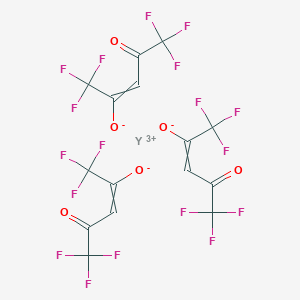

Yttrium hexafluoroacetylacetonate is a metal-organic compound with the chemical formula Y(C_5HF_6O_2)_3. It is known for its yellow or orange-yellow crystalline powder appearance and has a melting point of approximately 250°C . This compound is widely used in various scientific and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Medizinische Bildgebung und Therapie

Yttrium-Hexafluoroacetylacetonat spielt aufgrund der Koordinations- und radiochemischen Eigenschaften von Yttrium eine Rolle in der medizinischen Bildgebung und Therapie. Das Isotop Yttrium-90 wird in Radiopharmazeutika für die interne Strahlentherapie verwendet, insbesondere bei der Behandlung von Leberkrebs . Es wird auch als Tracer für die Positronen-Emissions-Tomographie (PET)-Bildgebung verwendet .

Hyperpolarisierte Magnetresonanztomographie (MRT)

Das natürlich vorkommende Isotop Yttrium-89 ist vielversprechend im aufstrebenden Bereich der hyperpolarisierten MRT. Diese Technik verstärkt das Signal bestimmter Kerne und liefert detaillierte Bilder für die medizinische Diagnostik .

Laser

Yttriumverbindungen, einschließlich Hexafluoroacetylacetonat, werden beim Bau von medizinischen Lasern verwendet. Diese Laser werden bei verschiedenen medizinischen Verfahren eingesetzt, darunter Operationen und nicht-invasive Behandlungen .

Supraleiter

Yttrium-basierte Materialien sind bei der Entwicklung von Hochtemperatursupraleitern von entscheidender Bedeutung. Diese Materialien sind entscheidend für die Herstellung von starken Magneten, die in MRT-Geräten und anderen elektronischen Geräten verwendet werden .

Biomedizinische Implantate

Yttrium-dotierte Materialien, wie z. B. Hydroxylapatite und Yttrium-tetragonal-Zirkonoxid-Polykristalle (Y-TZP), werden in der Orthopädie für den Total-Hüftgelenkersatz verwendet, da sie über hervorragende mechanische Eigenschaften und Biokompatibilität verfügen .

Radiopharmazeutika

This compound ist an der Synthese von Yttrium-90-Komplexen für Radiopharmazeutika beteiligt. Diese werden in der zielgerichteten Therapie verschiedener Krebsarten eingesetzt und geben die Strahlung direkt an die Tumorzellen ab, während die Exposition von gesundem Gewebe minimiert wird .

Wirkmechanismus

Target of Action

Yttrium hexafluoroacetylacetonate, also known as Yttrium(III) hexafluoroacetylacetonate, is a complex compound with the molecular formula Y(C5HF6O2)3 · 2H2O It’s known that yttrium-based compounds are often used in targeted radionuclide therapy (trt) for cancer treatment . In TRT, radionuclides are conjugated with molecules that bind to specific cancer cell markers .

Mode of Action

In the context of trt, the radionuclides deliver radioactive isotopes directly to tumor cells, causing radiation-induced cell damage . This damage occurs directly through DNA ionization or indirectly via reactive oxygen species .

Biochemical Pathways

In the broader context of trt, the therapeutic impact extends to adjacent non-irradiated cells through a phenomenon known as the "bystander effect" .

Result of Action

In the context of trt, the result of action would typically be the death of targeted cancer cells due to the delivered radiation .

Biochemische Analyse

Biochemical Properties

Yttrium hexafluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various metal-sites of bio-macromolecules, potentially disturbing the functions of metal-biomolecule complexes . For instance, yttrium hexafluoroacetylacetonate can bind to α-globulin more selectively than to albumin, indicating a strong affinity for specific proteins . Additionally, it can interact with negatively charged side chains of amino acids such as aspartic acid and glutamic acid, modulating the surface charge distribution of proteins .

Cellular Effects

Yttrium hexafluoroacetylacetonate influences various cellular processes and functions. Studies have shown that yttrium compounds, including yttrium hexafluoroacetylacetonate, can induce oxidative stress and cellular damage . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing DNA damage . The impact on cell function includes alterations in cell proliferation, apoptosis, and necrosis, which are critical for understanding its potential therapeutic and toxicological effects.

Molecular Mechanism

The molecular mechanism of action of yttrium hexafluoroacetylacetonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Yttrium hexafluoroacetylacetonate can form complexes with DNA, leading to the cleavage of supercoiled DNA and affecting its structural integrity . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activities. The changes in gene expression induced by yttrium hexafluoroacetylacetonate are associated with its ability to interact with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of yttrium hexafluoroacetylacetonate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products can influence its biochemical activity . Long-term exposure to yttrium hexafluoroacetylacetonate has been shown to cause persistent oxidative stress and cellular damage, which can affect the overall health and function of cells . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of yttrium hexafluoroacetylacetonate vary with different dosages in animal models. At lower doses, this compound can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects . For example, high doses of yttrium hexafluoroacetylacetonate have been associated with increased oxidative stress, apoptosis, and necrosis in peripheral blood cells . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of using this compound in biomedical applications.

Metabolic Pathways

Yttrium hexafluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, yttrium hexafluoroacetylacetonate can influence the overall metabolic state of cells and tissues, which is important for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of yttrium hexafluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cells, yttrium hexafluoroacetylacetonate can interact with intracellular proteins and organelles, affecting its localization and accumulation. The distribution patterns of this compound are critical for understanding its cellular and tissue-specific effects.

Subcellular Localization

Yttrium hexafluoroacetylacetonate exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the cell wall, organelles, and soluble fractions of cells . The subcellular distribution of yttrium hexafluoroacetylacetonate is determined by its interactions with cellular components such as cellulose, pectin, and other biomacromolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yttrium hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of yttrium hexafluoroacetylacetonate often involves large-scale chemical vapor deposition (CVD) processes. These processes utilize yttrium hexafluoroacetylacetonate as a precursor for the deposition of yttrium oxide thin films, which are used in various electronic and optical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Yttr

Eigenschaften

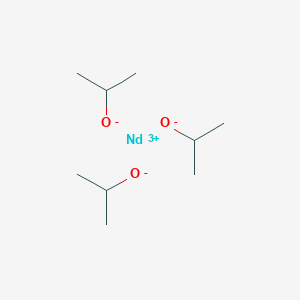

CAS-Nummer |

18911-76-7 |

|---|---|

Molekularformel |

C15H6F18O6Y |

Molekulargewicht |

713.08 g/mol |

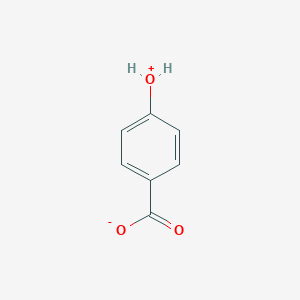

IUPAC-Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium |

InChI |

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |

InChI-Schlüssel |

QYKMGZLZIBNPQL-JVUUZWNBSA-N |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] |

Isomerische SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y] |

Kanonische SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

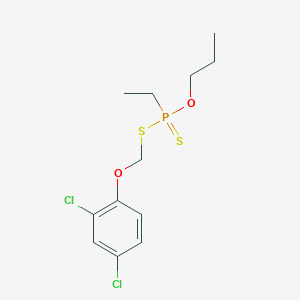

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Yttrium hexafluoroacetylacetonate in fabricating SOFCs?

A1: Yttrium hexafluoroacetylacetonate (Y6FA) serves as a precursor for yttrium oxide (Y2O3) in the fabrication of yttria-stabilized zirconia (YSZ) electrolytes for SOFCs []. The research highlights the use of plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) to deposit thin, dense YSZ layers using Y6FA and zirconium tert butoxide (ZrTB) as precursors. This method offers a lower-temperature alternative to conventional fabrication techniques [].

Q2: How does the concentration of Y6FA affect the properties of the deposited YSZ film?

A2: The study found a direct relationship between the concentration of Y6FA in the gas phase and the crystalline phase of the deposited YSZ film, as determined by X-ray diffraction []. This suggests careful control over Y6FA concentration is crucial for achieving desired YSZ properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)